4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride
Overview
Description
4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride is an organic compound with the molecular formula C13H18ClNO4S2 . It is known for its unique chemical structure, which includes a piperidine ring and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
The synthesis of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a suitable base . The reaction conditions often include a solvent such as dichloromethane or toluene and a base like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules . This reactivity is due to the presence of the sulfonyl chloride groups, which are highly electrophilic and readily react with nucleophilic species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain reactions.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of the piperidine ring, leading to different reactivity and applications.
4-Nitrobenzenesulfonyl chloride: The presence of a nitro group makes it more reactive in certain nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the piperidine ring and sulfonyl chloride groups, providing a distinct reactivity profile and a wide range of applications .
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S2/c1-2-11-5-3-4-10-15(11)21(18,19)13-8-6-12(7-9-13)20(14,16)17/h6-9,11H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLMSZWJEWOLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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